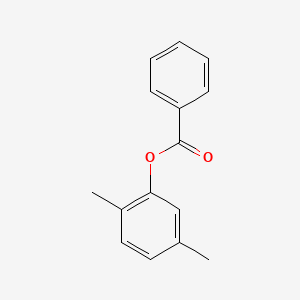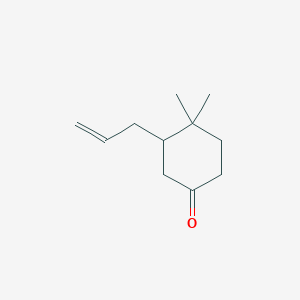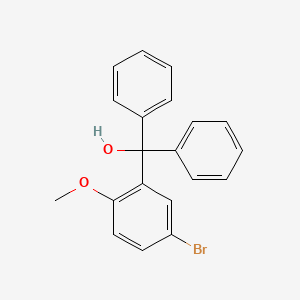![molecular formula C10H22S2Si B11939782 Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- CAS No. 62618-95-5](/img/structure/B11939782.png)
Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- is a specialized organosilicon compound It is characterized by the presence of a silicon atom bonded to three methyl groups and a 1,3-dithian-2-yl group substituted with an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- typically involves the reaction of trimethylsilyl chloride with a suitable dithiane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- may involve more efficient and scalable methods. These could include continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol or other reduced forms.
Substitution: The silicon atom can participate in substitution reactions, where one or more of the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dithiols.
Aplicaciones Científicas De Investigación
Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for various biochemical studies.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism by which Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The dithiane ring provides additional stability and reactivity, making the compound versatile in different applications.
Comparación Con Compuestos Similares
Similar Compounds
- Silane, trimethyl[2-methyl-5-(1-methylethyl)phenoxy]-
- Silane, trimethyl[5-methyl-2-(1-methylethyl)phenoxy]-
Uniqueness
Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- is unique due to the presence of the dithiane ring, which imparts distinct chemical properties compared to other silane compounds. This structural feature enhances its stability and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
62618-95-5 |
|---|---|
Fórmula molecular |
C10H22S2Si |
Peso molecular |
234.5 g/mol |
Nombre IUPAC |
trimethyl-(2-propan-2-yl-1,3-dithian-2-yl)silane |
InChI |
InChI=1S/C10H22S2Si/c1-9(2)10(13(3,4)5)11-7-6-8-12-10/h9H,6-8H2,1-5H3 |
Clave InChI |
FHOQYLMNFBZPPA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(SCCCS1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate](/img/structure/B11939711.png)

![(1E)-1-(4-hydroxyphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11939717.png)





![Bicyclo[3.3.1]nona-3,7-diene-2,6-dione](/img/structure/B11939774.png)
![9-Phenyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B11939783.png)


